molecular formula C18H23N3O B11188144 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one

2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one

Cat. No.: B11188144
M. Wt: 297.4 g/mol
InChI Key: JCRRRLPOWKNTDW-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-indol-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one is a complex organic compound that features both indole and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the construction of the pyrimidine ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-indol-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, leading to a wide range of possible products.

Scientific Research Applications

2-(2,3-Dihydro-1H-indol-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydro-1H-indol-3-yl)-N,N-dimethylethanamine
  • 2-[(1,3-Dihydro-2H-isoindol-2-yl)methyl]melatonin

Uniqueness

Compared to similar compounds, 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-pentylpyrimidin-4(3H)-one stands out due to its unique combination of indole and pyrimidine moieties. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

2-(2,3-dihydroindol-1-yl)-4-methyl-5-pentyl-1H-pyrimidin-6-one

InChI

InChI=1S/C18H23N3O/c1-3-4-5-9-15-13(2)19-18(20-17(15)22)21-12-11-14-8-6-7-10-16(14)21/h6-8,10H,3-5,9,11-12H2,1-2H3,(H,19,20,22)

InChI Key

JCRRRLPOWKNTDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N=C(NC1=O)N2CCC3=CC=CC=C32)C

Origin of Product

United States

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